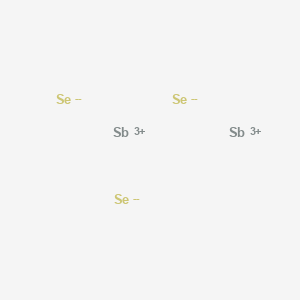
Antimony(III)selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony(III) selenide is a chemical compound with the formula Sb2Se3. It is a black crystalline material that exhibits semiconducting properties. This compound is known for its unique optical and electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony(III) selenide can be synthesized through several methods:
Direct Fusion: This involves the direct reaction of antimony and selenium at high temperatures.
Vacuum Evaporation: This method involves evaporating the elements in a vacuum to form thin films.
Solution Growth: This involves dissolving the elements in a suitable solvent and then precipitating the compound.
Spray Pyrolysis: This method involves spraying a solution of the elements onto a heated substrate, causing the solvent to evaporate and the compound to form.
Industrial Production Methods: In industrial settings, antimony(III) selenide is often produced using high-temperature fusion of antimony and selenium. This method is preferred due to its efficiency and the high purity of the resulting product .
Types of Reactions:
Oxidation: Antimony(III) selenide can undergo oxidation to form antimony(V) selenide.
Reduction: It can be reduced back to elemental antimony and selenium under certain conditions.
Substitution: It can participate in substitution reactions where selenium atoms are replaced by other chalcogens.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen or other reducing agents can be used for reduction reactions.
Reaction Conditions: These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Oxidation: Antimony(V) selenide.
Reduction: Elemental antimony and selenium.
Substitution: Compounds where selenium is replaced by other chalcogens.
Scientific Research Applications
Antimony(III) selenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony and selenium compounds.
Biology: Its semiconducting properties make it useful in biosensors.
Medicine: It is being explored for its potential use in medical imaging and diagnostics.
Industry: It is used in the production of photovoltaic cells, thermoelectric devices, and photodetectors
Mechanism of Action
The mechanism by which antimony(III) selenide exerts its effects is primarily through its semiconducting properties. It has a band gap of approximately 1.1 eV, which allows it to absorb and emit light efficiently. This property is exploited in photovoltaic cells and photodetectors. The compound’s molecular targets and pathways involve its interaction with light and its ability to generate electron-hole pairs .
Comparison with Similar Compounds
- Antimony(III) oxide
- Antimony(III) sulfide
- Antimony(III) telluride
- Arsenic(III) selenide
- Bismuth(III) selenide
Comparison: Antimony(III) selenide is unique due to its specific band gap and semiconducting properties. Compared to antimony(III) oxide and antimony(III) sulfide, it has a lower band gap, making it more suitable for applications in photovoltaic cells. Its properties also differ from those of arsenic(III) selenide and bismuth(III) selenide, which have different band gaps and electronic properties .
Properties
Molecular Formula |
Sb2Se3 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
antimony(3+);selenium(2-) |
InChI |
InChI=1S/2Sb.3Se/q2*+3;3*-2 |
InChI Key |
WWUNXXBCFXOXHC-UHFFFAOYSA-N |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[Sb+3].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















